

# HPLC method for quantification of Levetiracetam Impurity B

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## Compound of Interest

Compound Name: *Levetiracetam Impurity B*

Cat. No.: *B14757004*

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## An HPLC Method for the Quantification of **Levetiracetam Impurity B**

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Levetiracetam Impurity B** in bulk drug substances and pharmaceutical dosage forms.

## Introduction

Levetiracetam is an anti-epileptic medication used to treat various seizure types.<sup>[1]</sup> During the synthesis or storage of Levetiracetam, impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. **Levetiracetam Impurity B**, chemically known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a potential impurity that needs to be quantified.<sup>[2][3]</sup> This document provides a detailed protocol for a selective and sensitive HPLC method for the quantification of this specific impurity.

## Chemical Structure

### Levetiracetam Impurity B

- IUPAC Name: (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide<sup>[2]</sup>
- Molecular Formula: C8H12N2O2<sup>[2]</sup>
- Molecular Weight: 168.19 g/mol <sup>[2]</sup>

## Experimental Protocol

### Materials and Reagents

- Levetiracetam and **Levetiracetam Impurity B** reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dipotassium hydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:

Parameter	Value
HPLC Column	YMC-Pack ODS AQ (150 x 4.6 mm, 3µm)[4]
Mobile Phase	0.01M Dipotassium hydrogen phosphate buffer (pH 4.5) and Acetonitrile (95:5 v/v)[4]
Flow Rate	0.9 mL/min[4]
Column Temperature	25°C[4]
Sample Temperature	25°C[4]
Injection Volume	25 µL[4]
Detection Wavelength	205 nm[4]
Run Time	Approximately 30 minutes

### Preparation of Solutions

- Buffer Preparation (0.01M Dipotassium hydrogen phosphate, pH 4.5): Dissolve 1.74 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid.[4]
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 95:5 (v/v).  
[4] Filter through a 0.45 µm membrane filter and degas.[5]
- Diluent: The mobile phase is used as the diluent.
- Standard Stock Solution of **Levetiracetam Impurity B**: Accurately weigh and dissolve an appropriate amount of **Levetiracetam Impurity B** reference standard in the diluent to obtain a known concentration.
- Standard Solution: From the stock solution, prepare a working standard solution of **Levetiracetam Impurity B** at the desired concentration level (e.g., at the specification limit for the impurity).
- Sample Solution: Accurately weigh and dissolve the Levetiracetam drug substance or a powdered portion of the dosage form in the diluent to achieve a target concentration of Levetiracetam.

## Method Validation Summary

The described method should be validated according to ICH guidelines.[1] The following table summarizes the expected quantitative data from the method validation.

Parameter	Expected Result
Retention Time of Levetiracetam	~ 5 minutes
Retention Time of Impurity B	Well-resolved from Levetiracetam
Linearity (Correlation Coefficient, $r^2$ )	> 0.999[1][4]
Limit of Detection (LOD)	~ 0.01%[4]
Limit of Quantification (LOQ)	~ 0.03%[4]
Accuracy (% Recovery)	80 - 120%[1][4]
Precision (% RSD)	< 10%[1]

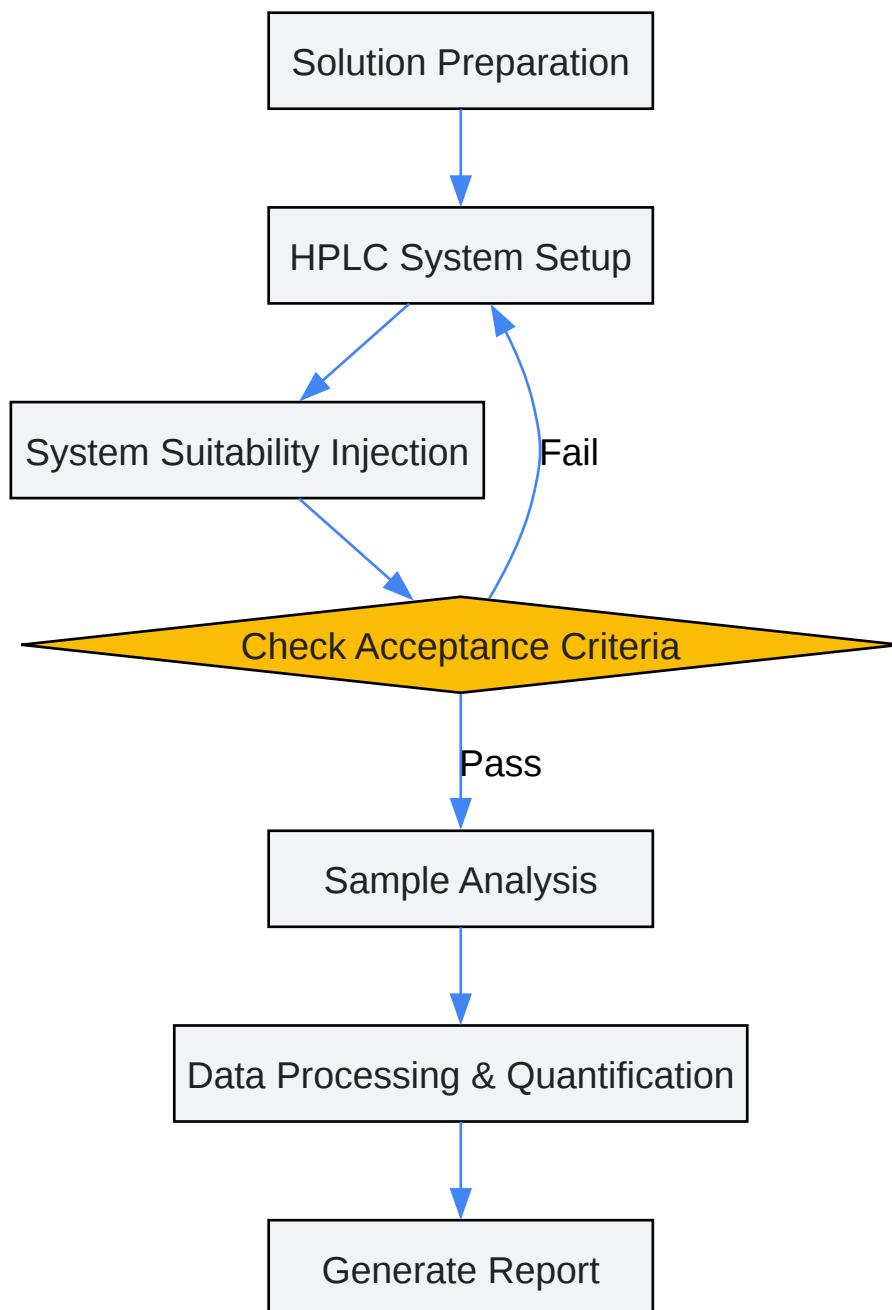
## System Suitability

Before sample analysis, the system suitability must be verified. This is achieved by injecting the standard solution multiple times and evaluating the chromatographic parameters.

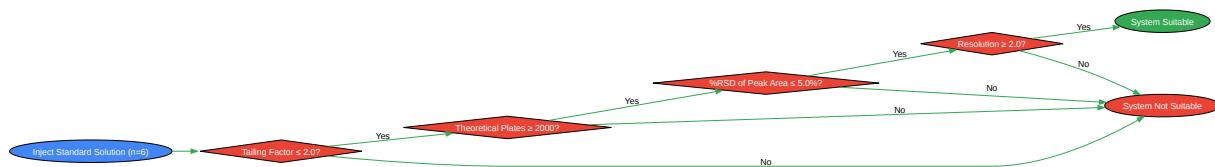
Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
% RSD of Peak Area (n=6)	$\leq 5.0\%[1]$
Resolution between Levetiracetam and Impurity B	$\geq 2.0$

## Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the quantification of **Levetiracetam Impurity B** and the logical flow of the system suitability test.

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Caption: Experimental workflow for HPLC analysis of **Levetiracetam Impurity B**.

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Caption: Logic diagram for the system suitability test.

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